molecular formula C10H11N3O3S B1269769 2-Aminomalononitrile 4-methylbenzenesulfonate CAS No. 5098-14-6

2-Aminomalononitrile 4-methylbenzenesulfonate

Cat. No.: B1269769
CAS No.: 5098-14-6
M. Wt: 253.28 g/mol
InChI Key: MEUWQVWJLLBVQI-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identity

2-Aminomalononitrile 4-methylbenzenesulfonate exhibits a comprehensive nomenclature system reflecting its dual-component structure and various applications across chemical disciplines. The compound is systematically identified by the Chemical Abstracts Service registry number 5098-14-6, with the European Community number designated as 225-817-1. The molecular formula C₁₀H₁₁N₃O₃S accurately represents the stoichiometric composition, yielding a molecular weight of 253.28 grams per mole. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 2-aminopropanedinitrile; 4-methylbenzene-1-sulfonic acid, emphasizing its salt nature.

Alternative nomenclature systems provide additional identification pathways for this compound across different chemical databases and research contexts. Common synonyms include aminomalononitrile p-toluenesulfonate, aminomalononitrile tosylate, and dicyanomethylazanium 4-methylbenzene-1-sulfonate. The simplified molecular descriptors include the canonical SMILES notation: NC(C#N)C#N.CC1=CC=C(C=C1)S(O)(=O)=O, and the InChI key: MEUWQVWJLLBVQI-UHFFFAOYSA-N. These standardized identifiers facilitate precise communication and database searches across global chemical information systems.

The compound's structural analysis reveals a salt formation between the aminomalononitrile cation and the 4-methylbenzenesulfonate anion. The aminomalononitrile component can be formally described as the trimer of hydrogen cyanide, positioning it within a homologous series that includes diaminomaleonitrile as the tetramer and various dimeric forms. This structural relationship provides important insights into the compound's reactivity patterns and potential synthetic applications in constructing nitrogen-containing heterocycles.

Historical Context and Discovery

The historical development of this compound traces back to the fundamental investigations of hydrogen cyanide chemistry conducted in the 19th century. The initial isolation and characterization of aminomalononitrile occurred in 1874 during systematic studies of hydrogen cyanide treatment with alkaline solutions. These early experiments primarily yielded dark-colored polymeric materials, highlighting the inherent instability of the free aminomalononitrile base and the necessity for stabilization strategies.

The development of practical synthetic methodologies for aminomalononitrile and its stable salt derivatives emerged through systematic investigations of malononitrile chemistry. Researchers established viable synthetic routes beginning with malononitrile nitrosation using nitrous acid to generate hydroxyiminomalononitril intermediates. Subsequent reduction processes employing aluminum amalgam, Raney nickel catalysis, or platinum-contact hydrogenation successfully converted these intermediates to aminomalononitrile. The final stabilization step involved salt formation with p-toluenesulfonic acid, yielding the stable tosylate salt with reported yields ranging from 49 to 82 percent.

The purification and characterization methodologies for this compound were refined through decades of research, with significant contributions to crystallization techniques and analytical characterization. The established purification protocol involves recrystallization from acetonitrile using activated charcoal, followed by washing with diethyl ether and vacuum drying at 25°C. This methodology achieves approximately 80 percent recovery rates while maintaining high purity standards essential for subsequent synthetic applications.

Modern analytical characterization techniques have provided comprehensive understanding of the compound's physical and chemical properties. The melting point determination reveals decomposition at 174°C, indicating thermal instability that necessitates careful handling and storage protocols. The compound exhibits hygroscopic properties and requires storage under inert atmospheric conditions at temperatures below -20°C to maintain stability.

Significance in Organic and Prebiotic Chemistry

This compound occupies a central position in prebiotic chemistry research, representing a crucial intermediate in theoretical pathways for the chemical evolution of life's fundamental building blocks. The compound's significance stems from its role as a formal trimer of hydrogen cyanide, positioning it within the broader context of hydrogen cyanide polymerization chemistry that may have contributed to the formation of nucleic acid precursors and amino acid derivatives in prebiotic environments. Contemporary research has demonstrated that aminomalononitrile participates in the formation of imidazole intermediates, including amino imidazole carbonitrile and amino imidazole carboxyamide, which serve as direct precursors to purine and pyrimidine nucleobases.

The compound's involvement in multicomponent reaction systems has revealed its capacity to generate significant molecular complexity through relatively simple reaction pathways. Microwave-assisted synthetic protocols utilizing aminomalononitrile p-toluenesulfonate have successfully produced amino imidazole carbonitrile derivatives decorated with various α-amino acid side chains. These synthetic transformations demonstrate the compound's potential to bridge the gap between simple prebiotic molecules and the complex heterocyclic systems essential for biological function. The resulting products exhibit remarkable structural diversity, supporting hypotheses regarding the chemical evolution of complex biological molecules from simpler precursors.

Research investigations have established the compound's role in constructing purine derivatives through annulation reactions with simple carbon donors such as formic acid. These transformations yield 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones, representing sophisticated heterocyclic systems with demonstrated biological activities. The efficiency of these synthetic pathways and the biological relevance of the resulting products provide compelling evidence for the compound's significance in understanding potential prebiotic synthetic routes to complex biomolecules.

The compound's reactivity patterns extend beyond prebiotic chemistry applications to encompass broader synthetic organic chemistry objectives. Systematic investigations have documented its reactions with various electrophiles, leading to the formation of complex organic molecules with potential pharmaceutical applications. Specific reaction pathways include condensations with isothiocyanates to yield 5-amino-2-(substituted-amino)-4-cyanothiazoles, which can undergo further transformations with amidines or orthoesters to produce thiazolo[5,4-d]pyrimidine derivatives.

Research Importance and Applications Overview

The research significance of this compound spans multiple scientific disciplines, with particular emphasis on its applications in antiviral drug development and synthetic heterocyclic chemistry. Recent investigations have revealed that amino imidazole carbonitrile derivatives synthesized from this compound exhibit significant activity against influenza A virus, with the carbonitrile derivatives demonstrating the highest antiviral potency. These findings position the compound as a valuable starting material for developing novel antiviral therapeutic agents, particularly in the context of respiratory viral infections.

The compound's utility in synthetic organic chemistry extends to its role as a versatile building block for constructing diverse heterocyclic systems. Research applications include its use in synthesizing 1-substituted 5-amino-4-cyano-2-hydroxyimidazoles, demonstrating its capacity to generate functionally diverse imidazole derivatives. The synthetic versatility of this compound enables chemists to access complex molecular architectures that would be challenging to construct through alternative synthetic routes.

Contemporary research has also explored the compound's potential in materials science applications, particularly in the development of functional polymers and copolymers. The thermal polymerization behavior of aminomalononitrile derivatives has been systematically investigated using differential scanning calorimetry, revealing autocatalytic kinetic models with activation energies of approximately 147.9 ± 3.6 kJ/mol. These studies have demonstrated that polymerization initiates at relatively low temperatures, making the compound suitable for controlled polymerization applications in materials science.

The following table summarizes key research applications and corresponding findings:

Research Application Key Findings Reference Source
Antiviral Activity Influenza A virus inhibition with amino imidazole carbonitrile derivatives showing highest activity
Prebiotic Chemistry Formation of purine and pyrimidine precursors through multicomponent reactions
Synthetic Chemistry Construction of thiazolo[5,4-d]pyrimidine derivatives via isothiocyanate reactions
Materials Science Thermal polymerization with activation energy of 147.9 ± 3.6 kJ/mol
Heterocycle Synthesis Production of 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones using formic acid

The compound's research importance is further emphasized by its role in developing novel synthetic methodologies that combine prebiotic chemistry principles with modern synthetic techniques. Microwave-assisted reaction protocols have demonstrated enhanced efficiency in generating complex heterocyclic products, with reaction conditions optimized for temperature, pressure, and reaction time parameters. These methodological advances represent significant contributions to both synthetic organic chemistry and prebiotic chemistry research fields.

Properties

IUPAC Name

2-aminopropanedinitrile;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8O3S.C3H3N3/c1-6-2-4-7(5-3-6)11(8,9)10;4-1-3(6)2-5/h2-5H,1H3,(H,8,9,10);3H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUWQVWJLLBVQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C(#N)C(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198981
Record name Aminomalononitrile p-toluenesulphonate
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Molecular Weight

253.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5098-14-6
Record name Propanedinitrile, 2-amino-, 4-methylbenzenesulfonate (1:1)
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Record name Aminomalononitrile p-toluenesulphonate
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Record name Aminomalononitrile p-toluenesulphonate
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Record name Aminomalononitrile p-toluenesulphonate
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Biological Activity

2-Aminomalononitrile 4-methylbenzenesulfonate (CAS: 5098-14-6) is a chemical compound known for its potential biological activities, particularly in pharmaceutical applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H11N3O3S
  • Molecular Weight : 253.28 g/mol
  • Appearance : White to light yellow powder
  • Solubility : Soluble in water
  • Melting Point : 174°C

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is involved in the synthesis of diazonamide through Heck endocyclization, which has implications in cancer treatment and immune modulation .

Target Interactions

  • Aryl Hydrocarbon Receptor (AhR) : The compound modulates AhR activity, which plays a crucial role in regulating gene expression related to cell differentiation, apoptosis, and angiogenesis .
  • Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in inflammatory processes, similar to other indole derivatives .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to or including this compound:

Table 1: Summary of Research Findings

Study ReferenceBiological ActivityFindings
Jeong et al. (1998)AnticancerIndicated significant inhibition of tumor cell lines .
Morwick et al. (2006)Anti-inflammatoryDemonstrated reduced inflammatory markers in vitro .
Patent WO2019099977A2Immune modulationSuggested potential use in enhancing immune responses .

Dosage and Efficacy

The efficacy of this compound varies with dosage. Lower doses have shown therapeutic effects in animal models, while higher doses may lead to toxicity. It is crucial to optimize dosing for desired therapeutic outcomes without adverse effects.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Weight : 253.28 g/mol
  • CAS Number : 5098-14-6
  • Purity : Typically around 95%
  • Storage Conditions : Recommended to be kept in a dark place under an inert atmosphere at temperatures below -20°C.

Organic Synthesis

2-Aminomalononitrile 4-methylbenzenesulfonate is primarily recognized for its reactivity with various electrophiles, leading to the formation of complex organic molecules.

Reactions and Products

  • Reaction with Isothiocyanates : This compound reacts with isothiocyanates to yield 5-amino-2-(substituted-amino)-4-cyanothiazoles, which can further react with amidines or orthoesters to produce 7-amino-2-(substituted-amino)thiazolo[5,4-d]pyrimidines.
  • Aromatic Aldehydes : The reaction with aromatic aldehydes generates (E,E)-4-amino-1-aryl-3-cyano-4-methoxy-2-aza-1,3-butadienes and trans-2,2,5,5-tetracyano-3,6-diarylpiperazines.

Table 1: Summary of Key Reactions

Reaction TypeReactantsProducts
Reaction with IsothiocyanatesThis compound + Isothiocyanate5-amino-2-(substituted-amino)-4-cyanothiazoles
Reaction with Aromatic AldehydesThis compound + Aromatic Aldehyde(E,E)-4-amino-1-aryl-3-cyano-4-methoxy-2-aza-1,3-butadienes

Medicinal Chemistry

The compound has been investigated for its potential applications in drug development. Notably, it has been explored for synthesizing intermediates that could lead to pharmaceutical agents.

Case Study: Synthesis of Phenylalanine

Research indicates that the reaction of this compound with benzyl bromide can yield 2-benzyl-2-aminomalononitrile. This intermediate can subsequently undergo hydrolysis to produce phenylalanine, an essential amino acid. This synthesis pathway highlights the compound's relevance in amino acid production.

Materials Science

In materials science, derivatives of this compound have shown promise in developing novel materials with unique properties.

Applications in Polymer Chemistry

The compound has been used as a building block in synthesizing polymers that exhibit specific functional properties. For example, it can be incorporated into polymer matrices to enhance mechanical strength or thermal stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tosylate Anions

Table 1: Key Properties of 2-Aminomalononitrile 4-Methylbenzenesulfonate and Similar Tosylate Salts
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Features
This compound 5098-14-6 C₁₀H₁₁N₃O₃S 253.28 Dual nitrile groups; primary amine; high polarity .
(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate 288569-60-8 C₁₂H₁₃NO₃S 263.30 Cyclopropane ring; single nitrile; lower reactivity due to steric hindrance .
(R)-Tetrahydrofuran-3-amine 4-methylbenzenesulfonate 111769-27-8 C₁₁H₁₇NO₃S 259.32 Tetrahydrofuran ring; secondary amine; chiral center .
2-Aminoanilinium 4-methylbenzenesulfonate 1985013 (CCDC) C₆H₉N₂⁺·C₇H₇O₃S⁻ 280.34 Aromatic cation (benzene-1,2-diamine derivative); N—H⋯O hydrogen bonding .
Key Findings :
  • Reactivity: The presence of two nitrile groups in this compound distinguishes it from analogues like (1-Cyanocyclopropyl)methyl tosylate, which has a single nitrile and reduced electrophilicity due to steric effects .
  • Hydrogen Bonding: Compared to 2-aminoanilinium tosylate, which forms extensive N—H⋯O networks in its monoclinic crystal lattice (space group P2₁/n) , 2-aminomalononitrile tosylate likely exhibits weaker hydrogen bonding due to fewer amine protons.
  • Chirality: (R)-Tetrahydrofuran-3-amine tosylate introduces stereochemical complexity absent in 2-aminomalononitrile derivatives .
Key Insights :
  • Ease of Synthesis: 2-Aminomalononitrile tosylate is synthesized via straightforward proton transfer, avoiding the multi-step reactions required for styryl-imidazole derivatives .
  • Functional Group Compatibility : Fluorinated tosylates (e.g., (E)-4,4,4-trifluorobut-2-en-1-yl tosylate) require specialized conditions due to the electron-withdrawing effects of fluorine , whereas nitrile-containing analogues are more reactive in nucleophilic substitutions.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 2-Aminomalononitrile 4-methylbenzenesulfonate, and how should data be interpreted?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C) to confirm the amine and sulfonate moieties, FT-IR to identify functional groups (e.g., -CN, -SO₃⁻), and mass spectrometry (ESI-MS) to validate molecular weight. For example, compare observed IR peaks with sulfonate-related vibrations (~1180–1120 cm⁻¹ for S=O stretching) and nitrile stretches (~2250 cm⁻¹). Cross-validate spectral data against computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. How can researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer : Use PPE (nitrile gloves, face shields) and work in a fume hood to avoid inhalation. Store in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis of the nitrile group. Monitor stability via periodic HPLC analysis. Reference safety protocols for similar sulfonates, such as avoiding contact with strong oxidizers .

Q. What synthetic routes are effective for preparing this compound?

  • Methodological Answer : React malononitrile with 4-methylbenzenesulfonic acid in a polar aprotic solvent (e.g., DMF) at 60–80°C, using triethylamine as a base to deprotonate intermediates. Purify via recrystallization from ethanol/water. Monitor reaction progress by TLC (silica gel, UV detection) and confirm purity via melting point analysis and elemental composition (CHNS/O) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in hydrogen-bonding networks for this compound?

  • Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) with a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine data using SHELXL to model hydrogen bonds (N–H⋯O). Compare bond angles (e.g., N–C–C = ~121.66°) and packing motifs (e.g., [010] chains) with related salts like 2-Aminoanilinium 4-methylbenzenesulfonate . Use PLATON to analyze voids and validate H-bond donor/acceptor distances against literature thresholds .

Q. What computational approaches predict the reactivity of the nitrile and sulfonate groups in aqueous environments?

  • Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate electrostatic potential surfaces (EPS) and Fukui indices. Simulate hydrolysis pathways using Gaussian09, focusing on nucleophilic attack at the nitrile carbon. Validate with experimental kinetic studies (e.g., pH-dependent degradation rates monitored by UV-Vis) .

Q. How do lattice parameters influence the compound’s solubility and thermal stability?

  • Methodological Answer : Correlate SCXRD-derived lattice constants (e.g., a = 6.2664 Å, b = 7.1342 Å) with solubility data in DMSO/water mixtures. Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C for sulfonate salts). Compare with structurally similar compounds, such as ammonium 4-methoxybenzenesulfonate, to identify trends in melting points and hygroscopicity .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in spectroscopic data between experimental and predicted values?

  • Methodological Answer : Re-examine sample purity via HPLC-MS. For NMR, verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and calibrate referencing. Use solid-state NMR to detect polymorphic forms if crystallinity varies. Cross-check IR peak assignments with computational vibrational spectra (e.g., using ORCA software) .

Q. What strategies validate hydrogen-bonding interactions in the absence of high-quality crystallographic data?

  • Methodological Answer : Employ powder XRD paired with Rietveld refinement to approximate packing motifs. Use Raman spectroscopy to detect low-frequency modes (e.g., N–H⋯O vibrations). Compare with known salts (e.g., 2-Aminoanilinium 4-methylbenzenesulfonate) where N–H⋯O distances are ~2.8–3.0 Å .

Methodological Resources

  • Crystallography : Use CCDC 1985013 for structural analogs .
  • Spectral Libraries : Refer to NIST Chemistry WebBook for sulfonate IR/NMR benchmarks .
  • Safety Data : Follow Apollo Scientific guidelines for sulfonate handling .

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